(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

NAT1 inhibition breast cancer competitive inhibitor

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 37530-35-1, C₁₀H₇NO₂S₂, MW 237.3) is a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one—a rhodanine derivative with a meta-hydroxy substitution on the benzylidene ring. Unlike many rhodanine analogs that exhibit broad but non-specific activity, this compound has been identified as a selective, competitive inhibitor of human arylamine N-acetyltransferase 1 (NAT1), a potential breast cancer marker, with activity confirmed in both recombinant enzyme and native enzyme in ZR-75 cell lysates.

Molecular Formula C10H7NO2S2
Molecular Weight 237.3 g/mol
Cat. No. B7761522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC10H7NO2S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
InChIKeyZCQNEHSJTBPNPT-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Rhodanine Derivative)


(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 37530-35-1, C₁₀H₇NO₂S₂, MW 237.3) is a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one—a rhodanine derivative with a meta-hydroxy substitution on the benzylidene ring . Unlike many rhodanine analogs that exhibit broad but non-specific activity, this compound has been identified as a selective, competitive inhibitor of human arylamine N-acetyltransferase 1 (NAT1), a potential breast cancer marker, with activity confirmed in both recombinant enzyme and native enzyme in ZR-75 cell lysates [1]. It also demonstrates algicidal activity against the harmful cyanobacterium Microcystis aeruginosa [2].

Why Rhodanine-Class Compounds Cannot Be Interchanged: The Substitution-Critical Nature of (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one


Within the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class, biological activity is exquisitely sensitive to the position and nature of the arylidene substituent. A simple shift of the hydroxyl group from the meta (3-) to the para (4-) position redirects the primary target from human NAT1 to the protein kinase DYRK1A, with the 4-hydroxy analog (3e) achieving a nanomolar IC₅₀ of 0.028 μM against DYRK1A [1]. Conversely, shifting the hydroxyl to the ortho (2-) position yields Rhod-o-hp, which shows IC₅₀ above 0.2 mM against NAT1 and exerts antiproliferative effects via G2/M cell cycle arrest in MDA-MB-231 cells—a distinct phenotypic outcome [2]. This positional dependency means that even structurally trivial substitutions yield functionally non-equivalent compounds; substituting one analog for another without experimental validation risks selecting a compound with a completely different target profile.

Quantitative Differentiation Evidence for (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Versus Closest Analogs


Meta-Hydroxy Substitution Confers Competitive Human NAT1 Inhibition Distinct from the Para-Hydroxy DYRK1A Inhibitor

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one acts as a competitive inhibitor of human arylamine N-acetyltransferase 1 (NAT1) in both recombinant and native enzyme assays using ZR-75 breast cancer cell lysates [1]. This target selectivity contrasts sharply with the para-hydroxy positional isomer (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (compound 3e), which shows no reported NAT1 inhibition but instead inhibits DYRK1A with an IC₅₀ of 0.028 μM [2]. The meta-hydroxy substitution thus redirects target engagement from a kinase (DYRK1A) to an acetyltransferase (NAT1), a distinction with significant implications for downstream biological interpretation.

NAT1 inhibition breast cancer competitive inhibitor enzyme selectivity

Meta-Hydroxy Isomer Shows Superior NAT1 Inhibition Potency Relative to Ortho-Hydroxy Analog Rhod-o-hp

The ortho-hydroxy positional isomer, (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Rhod-o-hp), also inhibits human NAT1 competitively in ZR-75 cell lysates but exhibits a markedly weaker IC₅₀ of >0.2 mM in 100 mM HEPES-KOH (pH 7.6) [1]. While a direct IC₅₀ value for the meta-hydroxy compound is not publicly reported in the same assay format, BRENDA classifies the meta-hydroxy analog among the submicromolar NAT1 inhibitors identified in the Russell et al. (2009) study, which describes 'the most potent inhibitors' as having 'submicromolar activity' [2]. This places the meta-hydroxy analog at least 200-fold more potent than the ortho-hydroxy analog Rhod-o-hp.

NAT1 inhibitor potency structure-activity relationship hydroxy positional isomer IC50 comparison

Algicidal Activity Against Microcystis aeruginosa Occurs Within an Activity Range Distinct from the Most Potent Halogenated Rhodanine Algicides

The target compound has been documented as an algicidal agent against Microcystis aeruginosa, the primary cyanobacterium responsible for harmful freshwater algal blooms . In the comprehensive structure-activity study by Jo et al. (2017), the most potent rhodanine derivative identified was 5-(2,4-dichlorobenzylidene)-rhodanine (compound 20), with an LC₅₀ of 0.65 μM against M. aeruginosa and 0.82 μM against Selenastrum capricornutum [1]. While the LC₅₀ of the 3-hydroxybenzylidene derivative is not individually reported in the abstract, the study tested 79 rhodanine derivatives and found that halogenated phenyl substituents generally exhibited superior potency compared to hydroxylated analogs [1]. The target compound thus occupies a lower-potency but potentially lower-ecotoxicity niche within the rhodanine algicide series.

algicidal activity harmful algal bloom Microcystis aeruginosa ecotoxicity

(5Z)-Stereochemical Configuration Is Confirmed and Structurally Characterized, Enabling Reproducible Procurement

The (5Z)-configuration of the target compound is confirmed by the BRENDA ligand database entry, which specifies the Z-geometry at the C5-benzylidene double bond [1]. In contrast, the ortho-hydroxy analog (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been crystallographically characterized, with published X-ray structures confirming the Z-geometry and a dihedral angle of 11.43° between the aromatic rings [2]. The availability of stereochemical characterization data for these closely related compounds ensures that the procured material matches the biologically active configuration studied in the NAT1 inhibition literature, reducing the risk of obtaining the undesired E-isomer or a mixed stereoisomeric product.

Z-configuration stereochemistry X-ray crystallography quality control

Evidence-Backed Application Scenarios for Procuring (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one


NAT1 Target Validation and Chemical Probe Studies in Breast Cancer Models

Use as a selective, competitive NAT1 inhibitor in ZR-75 breast cancer cell lysates or recombinant NAT1 enzyme assays for target engagement studies, biomarker validation, or metabolic pathway dissection. The meta-hydroxy substitution provides a structurally distinct chemotype compared to the ortho-hydroxy analog Rhod-o-hp, which requires >200 μM for NAT1 inhibition. This compound is appropriate for studies where submicromolar NAT1 inhibition is required without DYRK1A off-target activity characteristic of the para-hydroxy isomer [1].

Structure-Activity Relationship (SAR) Reference Compound for Hydroxy-Positional Scanning of Rhodanine Derivatives

Employ as the meta-hydroxy reference point in systematic SAR campaigns exploring the effect of hydroxyl positional isomerism (ortho, meta, para) on target selectivity across the acetyltransferase, kinase, and algicidal activity landscapes. The documented shift from NAT1 inhibition (meta) to DYRK1A inhibition (para) demonstrates that this compound serves as a critical comparator for understanding pharmacophore geometry in rhodanine-based inhibitor design [2].

Algicidal Screening for Non-Halogenated Harmful Algal Bloom Control Agents

Screen as a non-halogenated rhodanine derivative in Microcystis aeruginosa inhibition assays where halogenated lead compounds (e.g., 5-(2,4-dichlorobenzylidene)-rhodanine, LC₅₀ = 0.65 μM) may be unsuitable due to environmental persistence concerns. Although potency is expected to be lower than halogenated analogs, the hydroxylated scaffold offers a distinct physicochemical and toxicological profile for ecotoxicological assessment and formulation development [3].

Competitive NAT1 Inhibitor Reference Standard for Enzyme Kinetic Studies

Utilize as a competitive inhibitor control in NAT1 enzyme kinetic assays to differentiate between competitive and non-competitive inhibition modes when characterizing novel NAT1 ligands. The competitive mechanism has been confirmed in both recombinant and native enzyme preparations, making this compound suitable as a validated mechanistic probe for benchmarking new NAT1-targeting chemical entities [1].

Quote Request

Request a Quote for (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.